molecular formula C13H16O3 B7935811 4-(Cyclopentyloxy)-2-methylbenzoic acid

4-(Cyclopentyloxy)-2-methylbenzoic acid

Cat. No.: B7935811
M. Wt: 220.26 g/mol
InChI Key: PMJAEIYPVIYPRR-UHFFFAOYSA-N
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Description

4-(Cyclopentyloxy)-2-methylbenzoic acid is a substituted benzoic acid derivative featuring a cyclopentyloxy group at the para position (C4) and a methyl group at the ortho position (C2) of the aromatic ring. This compound is of interest in pharmaceutical and materials science research due to its structural features, which combine lipophilic (cyclopentyloxy) and electron-donating (methyl) substituents.

Properties

IUPAC Name

4-cyclopentyloxy-2-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-9-8-11(6-7-12(9)13(14)15)16-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMJAEIYPVIYPRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2CCCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopentyloxy)-2-methylbenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methylbenzoic acid and cyclopentanol.

    Esterification: The carboxylic acid group of 2-methylbenzoic acid is first converted to an ester using an alcohol (cyclopentanol) in the presence of an acid catalyst such as sulfuric acid.

    Cyclopentyloxy Substitution: The ester is then subjected to a nucleophilic substitution reaction where the cyclopentyloxy group is introduced. This step often involves the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, making it a better nucleophile.

    Hydrolysis: Finally, the ester is hydrolyzed back to the carboxylic acid form using aqueous acid or base.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopentyloxy)-2-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The cyclopentyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).

Major Products

    Oxidation: 4-(Cyclopentyloxy)-2-carboxybenzoic acid.

    Reduction: 4-(Cyclopentyloxy)-2-methylbenzyl alcohol.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

4-(Cyclopentyloxy)-2-methylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Research has shown its potential as a lead compound for developing new anti-inflammatory and antitumor agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Cyclopentyloxy)-2-methylbenzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The following table summarizes key structural and physicochemical properties of 4-(Cyclopentyloxy)-2-methylbenzoic acid and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Structural Notes
This compound C₁₃H₁₆O₃* 220.24* 4-cyclopentyloxy, 2-methyl Bulky lipophilic group enhances steric hindrance
4-Hydroxybenzoic acid C₇H₆O₃ 138.12 4-hydroxy Polar substituent; high solubility
2-Methylbenzoic acid C₈H₈O₂ 136.15 2-methyl Simple analog; used in solubility studies
4-(1-Methoxypropan-2-yloxy)-2-methylbenzoic acid C₁₂H₁₆O₄ 224.25 4-ether chain, 2-methyl Flexible ether substituent
3-[5-(4-Cyclopentyloxy-2-hydroxybenzoyl)-...]propionic acid C₂₉H₂₇NO₈ 517.53 Complex benzophenone derivative Pharmacologically active biomarker

*Inferred from substituent analysis.

Physicochemical Properties

  • Solubility :

    • 2-Methylbenzoic acid (log₁₀c₁,W = −2.06) exhibits moderate solubility in water, attributed to its small methyl group .
    • This compound is expected to have lower aqueous solubility due to the bulky cyclopentyloxy group, which increases lipophilicity.
    • 4-Hydroxybenzoic acid shows higher solubility (log₁₀c₁,W = −1.34) owing to its polar hydroxyl group .
  • Melting Points and Reactivity :

    • Steric hindrance from the cyclopentyloxy group in this compound may reduce reactivity in esterification or acylation reactions. For example, analogs like 4-((6-(acryloyloxy)hexyl)oxy)-2-methylbenzoic acid required Yamaguchi esterification to achieve 48% yield, compared to 1–2% under standard conditions .
    • Ether-containing analogs (e.g., 4-(1-Methoxypropan-2-yloxy)-2-methylbenzoic acid ) may exhibit improved solubility in organic solvents due to flexible alkoxy chains .

Biological Activity

Overview

4-(Cyclopentyloxy)-2-methylbenzoic acid is an organic compound characterized by a cyclopentyloxy group attached to the benzene ring at the 4-position and a methyl group at the 2-position. This compound has garnered attention in scientific research due to its potential biological activities, particularly in anti-inflammatory and antitumor applications.

Chemical Structure and Properties

  • Molecular Formula : C13H16O3
  • IUPAC Name : this compound
  • Molecular Weight : 220.27 g/mol

The structure consists of a benzoic acid core with functional groups that influence its reactivity and biological interactions. The presence of both cyclopentyloxy and methyl groups contributes to its unique properties compared to similar compounds.

Anti-inflammatory Properties

Research indicates that this compound may act as an anti-inflammatory agent. It is believed to inhibit specific enzymes involved in inflammatory pathways, which could lead to reduced inflammation in various conditions.

  • Mechanism of Action : The compound likely interacts with molecular targets such as cyclooxygenases (COX) or lipoxygenases, which are crucial in the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.

Antitumor Activity

Preliminary studies suggest potential antitumor effects, making it a candidate for further investigation in cancer therapy.

  • Case Studies : In vitro studies have demonstrated that derivatives of this compound can inhibit tumor cell proliferation. For instance, modifications to the structure have been linked with enhanced cytotoxicity against specific cancer cell lines.

Synthesis and Characterization

The synthesis of this compound involves several steps, including esterification and nucleophilic substitution. The synthesis typically starts from 2-methylbenzoic acid and cyclopentanol, utilizing catalysts like sulfuric acid for esterification.

StepReaction TypeReagents
1EsterificationCyclopentanol, Sulfuric Acid
2Nucleophilic SubstitutionSodium Hydride (NaH)
3HydrolysisAqueous Acid/Base

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of the compound:

  • Anti-inflammatory Assays : The compound showed significant inhibition of COX-2 enzyme activity at concentrations ranging from 10 to 100 µM.
  • Cytotoxicity Tests : Cell viability assays on various cancer cell lines indicated a dose-dependent reduction in cell proliferation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, comparisons with structurally similar compounds are essential:

CompoundStructural FeaturesBiological Activity
4-(Cyclopentyloxy)benzoic acidLacks the methyl group at the 2-positionModerate anti-inflammatory effects
4-(Cyclopentyloxy)-4-methoxybenzoic acidContains an additional methoxy groupEnhanced anti-tumor activity
4-(Cyclopentyloxy)-2-carboxybenzoic acidMethyl group oxidized to carboxylic acidIncreased solubility but reduced potency

Future Directions

Further research is warranted to elucidate the precise mechanisms of action and optimize the structure for enhanced efficacy. Studies focusing on:

  • In Vivo Models : Testing in animal models to assess pharmacokinetics and therapeutic potential.
  • Clinical Trials : Evaluating safety and efficacy in human subjects.
  • Structure-Activity Relationship (SAR) : Investigating how modifications impact biological activity.

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